molecular formula C6H5ClN2O B047983 6-Chloronicotinamide CAS No. 6271-78-9

6-Chloronicotinamide

货号: B047983
CAS 编号: 6271-78-9
分子量: 156.57 g/mol
InChI 键: ZIJAZUBWHAZHPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloronicotinamide (CAS: 6271-78-9), also known as 6-chloropyridine-3-carboxamide, is a chlorinated derivative of nicotinamide with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol . It is a white to off-white crystalline solid with a melting point of 210–212°C and a density of 1.381 g/cm³ . This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules, such as acetylcholinesterase (AChE) inhibitors and benzofuran derivatives . Its chlorine atom at the 6-position on the pyridine ring significantly influences its electronic and steric properties, impacting both reactivity and biological activity .

准备方法

Synthetic Routes and Reaction Conditions: 6-Chloronicotinamide can be synthesized through the nucleophilic substitution reaction of 6-chloronicotinoyl chloride with ammonia or an amine. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Types of Reactions: 6-Chloronicotinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran (THF).

Major Products Formed:

科学研究应用

Medicinal Chemistry

6-Chloronicotinamide is primarily utilized in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a precursor for the development of drugs targeting multiple diseases, including cancer and metabolic disorders.

Synthesis of Anticancer Agents

Research indicates that this compound derivatives exhibit potential anticancer activity. For example, compounds derived from this compound have been investigated for their efficacy against pancreatic cancer. The synthesis of these derivatives often involves the modification of the chloronicotinamide structure to enhance biological activity and selectivity towards cancer cells .

CompoundTarget DiseaseActivity
This compound Derivative APancreatic CancerInhibitory Effect
This compound Derivative BSolid TumorsCytotoxic Activity

Biocatalysis

This compound is also significant in biocatalysis, particularly in enzyme engineering. Studies have shown that amidases can be engineered to utilize this compound as a substrate for synthesizing other valuable compounds.

Enzyme Engineering

A notable study focused on the engineering of amidase from Pantoea sp. to enhance its catalytic efficiency towards this compound. The engineered enzyme exhibited improved activity compared to its wild-type counterpart, making it a promising candidate for industrial applications in green chemistry .

Key Findings:

  • The G175A mutant of amidase showed increased catalytic efficiency with this compound.
  • Kinetic parameters indicated that the mutant had a significantly lower Michaelis constant (KmK_m), suggesting enhanced substrate affinity.
Enzyme VariantKmK_m (mM)kcatk_{cat} (min1^{-1})Efficiency (kcat/Kmk_{cat}/K_m)
Wild Type9.9114.95,804
G175A Mutant53.92,790Decreased

Drug Development

The compound has also been explored in the context of drug development, particularly in formulations aimed at treating various cancers and metabolic disorders.

Clinical Trials

AZD8055, a drug synthesized using 2-amino-6-chloronicotinamide (a derivative), has been evaluated in clinical trials for its effectiveness against several types of cancers, including lymphomas and malignant gliomas . The incorporation of chlorinated nicotinamides into pharmacological agents is an area of active research due to their potential to improve drug efficacy and reduce side effects.

作用机制

The mechanism of action of 6-Chloronicotinamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of nicotinamide N-methyltransferase, an enzyme involved in the methylation of nicotinamide. By inhibiting this enzyme, this compound can modulate various metabolic pathways, potentially leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

相似化合物的比较

Comparison with Structural Analogs

Chloronicotinamide Isomers

6-Chloronicotinamide differs from its positional isomers (2-, 4-, and 5-chloronicotinamide) in enzyme-binding affinity and catalytic efficiency. Studies on the amidase enzyme Pantoea sp. (Pa-Ami) revealed the following kinetic parameters for hydrolysis (Table 1):

Compound Wild-type Km (mM) G175A Mutant Km (mM) Catalytic Efficiency (kcat/Km, s⁻¹·mM⁻¹)
This compound 9.9 53.9 0.11 (Wild-type) → 0.03 (Mutant)
4-Chloronicotinamide 43.1 22.0 0.05 → 0.11
5-Chloronicotinamide 11.8 6.2 0.19 → 0.59

Table 1. Kinetic parameters of chloronicotinamide isomers with Pa-Ami .

The 6-chloro isomer exhibited the lowest catalytic efficiency in the G175A mutant due to increased steric hindrance and altered hydrogen bonding. The mutation widened the distance between the enzyme’s Ala175 hydrogen and the substrate’s carbonyl oxygen from 1.7 Å to 2.1 Å , reducing binding affinity . In contrast, 4- and 5-chloronicotinamides showed improved efficiency due to optimized steric interactions.

Functional Group Modifications

6-Methylnicotinamide vs. This compound

Replacing the chlorine atom with a methyl group (6-methylnicotinamide) eliminates the electron-withdrawing effect, altering interactions with enzymes like nicotinamidases. While 6-methylnicotinamide is a substrate for nicotinamidases, this compound acts as a competitive inhibitor due to its electronegative chlorine atom disrupting the enzyme’s oxyanion hole .

6-Aminonicotinamide vs. This compound

The substitution of chlorine with an amino group (6-aminonicotinamide) introduces hydrogen-bonding capacity. This modification enhances binding to receptors requiring polar interactions, such as NAD⁺-dependent enzymes, but reduces hydrophobic interactions critical in AChE inhibition .

Acetylcholinesterase (AChE) Inhibitors

In cyclopentaquinoline analogs, this compound forms π–π stacking with Trp279 and Tyr70 in AChE’s active site, contributing to inhibitory activity (IC₅₀: 0.8 µM for compound 3e). Derivatives with extended carbon linkers (e.g., 3f, 3g) showed reduced activity due to disrupted hydrogen bonding with Tyr121 .

Benzofuran Derivatives

This compound is a precursor for N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide, a scaffold for antioxidant agents. The chlorine atom enhances stability and lipophilicity, improving membrane permeability compared to non-chlorinated analogs .

生物活性

6-Chloronicotinamide (6-CNA) is a derivative of nicotinamide, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the 6-position of the nicotinamide ring. This substitution can influence its interactions with biological targets, enhancing its bioactivity compared to its parent compound, nicotinamide.

Antimicrobial Properties

Research indicates that 6-CNA exhibits significant antimicrobial activity. A study highlighted that derivatives of nicotinamide, including 6-CNA, possess antibacterial properties due to their structural features that facilitate interaction with bacterial targets. The compound has shown effectiveness against various strains of bacteria, suggesting its potential use in developing new antimicrobial agents.

Anticancer Effects

6-CNA has been investigated for its anticancer properties. A case study involving cyclopentaquinoline derivatives demonstrated that 6-CNA could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities at nanomolar concentrations, which are relevant in cancer biology due to their roles in cell signaling and apoptosis . The compound was found to be non-hepatotoxic and capable of inhibiting amyloid beta aggregation, which is significant in neurodegenerative diseases like Alzheimer's .

The biological activity of 6-CNA can be attributed to several mechanisms:

  • Enzyme Inhibition : 6-CNA acts as an inhibitor of cholinesterases, which are enzymes involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions .
  • Interaction with NNMT : Nicotinamide N-methyltransferase (NNMT) is an enzyme that metabolizes nicotinamide. Aberrant NNMT activity is linked to various metabolic disorders. 6-CNA may modulate NNMT activity, thus influencing metabolic pathways related to obesity and diabetes .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialSignificant against bacteria
AnticancerInhibits AChE/BuChE
Non-hepatotoxicIC50 > 10 µM
NNMT ModulationPotential therapeutic target

Case Studies

  • Cyclopentaquinoline Derivatives : In a study on new cyclopentaquinoline analogues, the derivative containing 6-CNA exhibited potent inhibition against cholinesterases with IC50 values in the low nanomolar range. The study concluded that the hydrophobic interactions and hydrogen bonding capabilities of 6-CNA contribute significantly to its biological efficacy .
  • NNMT Activity : Another investigation focused on the role of NNMT in metabolic diseases, where 6-CNA was used to assess its impact on SAM depletion and subsequent metabolic dysregulation. The findings suggest that modulation of NNMT by 6-CNA could be a promising approach for treating obesity-related conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloronicotinamide, and what key reaction conditions influence yield?

  • Methodological Answer : this compound (CAS 23468-31-7, EC 245-678-0 ) is commonly synthesized via nucleophilic substitution. A documented route involves reacting 6-chloronicotinic acid derivatives with ammonia under catalytic conditions. For example, in a multi-step synthesis, K₂CO₃ and DMAC/iso-octane at 140°C facilitate amidation . Key variables affecting yield include:

  • Catalyst : Potassium carbonate (K₂CO₃) enhances reactivity in polar aprotic solvents.
  • Temperature : Elevated temperatures (>120°C) improve reaction kinetics but risk decomposition.
  • Solvent : DMAC/iso-octane mixtures optimize solubility and reduce side reactions.
  • Purification : Column chromatography or recrystallization is recommended to isolate high-purity product (>95%) .

Q. How should researchers characterize this compound to confirm purity and structural identity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 8.2–8.5 ppm for pyridine protons) and carbonyl signals (~170 ppm).
  • FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time should align with reference standards.
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (C₆H₅ClN₂O: C 42.76%, H 2.99%, N 16.63%) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer :

  • LC-MS/MS : Offers high sensitivity (detection limit ~0.1 ng/mL) for biological or environmental samples. Use isotopically labeled internal standards (e.g., ¹³C-6-Chloronicotinamide) to correct matrix effects.
  • UV-Vis Spectroscopy : Calibrate at λₘₐₓ ≈ 270 nm in phosphate buffer (pH 7.0), but validate against interferants like nitriles or amines.
  • Statistical Reporting : Express data with precision matching instrument limits (e.g., ±0.001 g for balances). Avoid overreporting decimals unless justified .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines. Assess variables like solvent purity, temperature control, and measurement techniques (e.g., shake-flask vs. HPLC for solubility).
  • Error Analysis : Quantify uncertainties (e.g., ±5% for solubility assays) and apply Grubbs’ test to identify outliers.
  • Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., inert atmosphere for stability tests). Document raw data and calibration curves in supplementary materials .

Q. What computational approaches predict the reactivity of this compound in novel reactions (e.g., catalytic coupling)?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways using Gaussian or ORCA software. Focus on:
  • Transition States : Identify energy barriers for amide bond cleavage or chloropyridine activation.
  • Solvent Effects : Include PCM models to simulate DMAC/water interactions.
  • Docking Studies : Predict binding affinities with biological targets (e.g., nicotinic receptors) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How to design a systematic review on the bioactivity of this compound?

  • Methodological Answer :

  • Protocol Development : Define inclusion criteria (e.g., in vitro/in vivo studies, IC₅₀ < 1 μM) and exclusion criteria (e.g., non-peer-reviewed data).
  • Search Strategy : Use SciFinder and Web of Science with keywords: "this compound AND (bioactivity OR toxicity)". Filter for studies post-2010 to ensure relevance.
  • Risk of Bias : Apply SYRCLE’s tool for animal studies or Cochrane’s ROBINS-I for observational data. Report conflicts of interest and funding sources .

属性

IUPAC Name

6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJAZUBWHAZHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211796
Record name 6-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-78-9
Record name 6-Chloronicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6271-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloronicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6271-78-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloronicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75J71K86L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-3-methylbenzaldehyde (1.0 equiv) in DMF (0.2 M solution) was treated with K2CO3 (1.5 equiv) and 6-chloronicotinamide (1.0 equiv). The reaction mixture was placed inside the microwave oven and then irradiated for 5 min. Upon completion of the reaction, the mixture was cooled, poured into H2O and extracted with ethyl acetate, and the combined organic layers were washed twice with water and brine. After drying the extracts over magnesium sulfate and evaporation under vacuum the crude product was purified by silica eel chromatography using CHCl3:EtOH 7%:NH4OH 0.7% to afford the title compound as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
0.7%

Synthesis routes and methods II

Procedure details

A solution of 4-fluoroaniline (1.00 ml, 10 mmol) and diisopropylethylamine (1.74 mL, 10 mmol) in anhydrous DMF (10 mL) was warmed to 60° C., then a solution of tert-butyl bromoacetate (1.47 mL, 10 mmol) in anhydrous DMF (10 ml) was added drop-wise over 1 hour. After addition, the reaction mixture was kept at 60° C. for 4 hours. The reaction mixture was then concentrated by rotary evaporation, then partitioned between EtOAc and water. The organic layer was washed with water, then evaporated to yield a dark brown liquid (1.96 g, 87%) TLC (EtOAc/hexanes, 1:4) Rf=0.31; ESI-MS m/z=225.9 [M+H]+. The disubstituted aniline derivative (0.41 g, 2.31 mmol) and was then coupled to 6-chloronicotinoyl chloride (0.52 g, 2.31 mmol) in anhydrous DMF (2 mL) using DBU (344 ml, 2.31 mmol). The reaction mixture was heated to 65° C. for 48 h. The reaction mixture was diluted with EtOAc, and the organic layer washed with H2O. The crude material was concentrated by rotary evaporation, and purified by flash chromatography (EtOAc/hex 1:2) to yield 387 mg (46%) of 6-chloronicotinamide intermediate XIV as a clear oil. TLC (EtOAc/hexanes, 1:2) Rf=0.28; ESI-MS m/z=364.9 [M+H]+.
[Compound]
Name
disubstituted aniline
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
344 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloronicotinamide
6-Chloronicotinamide
6-Chloronicotinamide
6-Chloronicotinamide
6-Chloronicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。